Mag-indo-1/AM
Description
Contextualization of Intracellular Cationic Homeostasis Research
Intracellular cationic homeostasis, the maintenance of stable concentrations of cations like potassium (K+), sodium (Na+), calcium (Ca2+), and magnesium (Mg2+), is critical for cellular life. cas.cz These ions are not merely passive occupants of the cellular space; they are key players in processes ranging from signal transduction and enzymatic reactions to muscle contraction and DNA synthesis. cas.czthermofisher.commdpi.com The cell employs a complex network of pumps, channels, and transporters to tightly regulate the concentration of these ions in the cytosol and within organelles. cas.cztandfonline.comnih.gov
Disruptions in this delicate balance can lead to a variety of pathological conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders. tandfonline.comnih.gov Consequently, the study of intracellular cation dynamics is a cornerstone of biomedical research. Magnesium, as the most abundant divalent cation in cells, plays a crucial structural and catalytic role, yet its dynamics have been historically challenging to study compared to calcium. spiedigitallibrary.orgpsu.edu
Evolution of Ratiometric Fluorescent Probes for Divalent Cations
The development of fluorescent probes has been instrumental in elucidating the roles of intracellular ions. Early indicators were often intensiometric, meaning their fluorescence intensity changed upon binding an ion. However, these probes are susceptible to artifacts from variations in probe concentration, photobleaching, and cell thickness. nih.govthno.org
The advent of ratiometric fluorescent probes marked a significant leap forward. thno.orgmdpi.com These indicators exhibit a shift in either their excitation or emission wavelength upon ion binding. nih.govthno.org By taking the ratio of the fluorescence intensity at two different wavelengths, researchers can obtain a quantitative measurement of ion concentration that is largely independent of the aforementioned artifacts, providing more accurate and reliable data. thno.orgthermofisher.com
Historical Development of Indo-based Indicators
A pivotal moment in the development of ratiometric indicators was the creation of Indo-1 in 1985. thermofisher.comchemsrc.com Derived from the calcium chelator BAPTA, Indo-1 exhibits a distinct shift in its emission spectrum upon binding Ca2+. chemsrc.comsyronoptics.comresearchgate.net When excited by a single wavelength, typically around 350 nm, the emission maximum of Indo-1 shifts from approximately 485 nm in its calcium-free form to about 405 nm when saturated with calcium. thermofisher.comsyronoptics.com This property makes it exceptionally well-suited for ratiometric measurements, particularly in applications like flow cytometry. thermofisher.comnih.gov The success of Indo-1 paved the way for the development of a family of related indicators with varying affinities and spectral properties.
Distinctions and Enhancements in Mag-indo-1/AM Chemistry
Building on the foundation of Indo-1, Mag-indo-1 was synthesized as a fluorescent indicator primarily for magnesium ions. rsc.org It shares a similar molecular design to Mag-fura-2, another magnesium indicator, but with the key distinction that Mag-indo-1 shows a shift in both its excitation and emission wavelengths upon binding Mg2+. rsc.orgmdpi.com The acetoxymethyl (AM) ester form, this compound, is a cell-permeable version of the probe. medchemexpress.com Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Mag-indo-1 indicator within the cytosol. medchemexpress.com
Mag-indo-1 is excited by ultraviolet light and emits in the visible region. mdpi.com Upon binding Mg2+, its emission maximum shifts from around 480 nm to approximately 417 nm, allowing for ratiometric measurements of intracellular free magnesium concentration. psu.eduspiedigitallibrary.org While designed for magnesium, it's crucial to note that Mag-indo-1 also binds to calcium, and the fluorescence spectra of the Ca2+-bound and Mg2+-bound forms are nearly identical. nih.govspiedigitallibrary.org This cross-reactivity necessitates careful experimental design and consideration of intracellular calcium levels when measuring magnesium. nih.gov
Despite this, Mag-indo-1 has proven to be a valuable tool, particularly for measuring high spikes in intracellular Mg2+ and in situations where its lower affinity for Ca2+ compared to dedicated calcium indicators is advantageous. rsc.orgrupress.orgnih.gov
Research Findings and Spectral Properties
Detailed studies have characterized the spectral and binding properties of Mag-indo-1. These properties are essential for its application in quantitative fluorescence microscopy.
| Property | Value | Reference |
| Excitation Wavelength Range | 340-390 nm | medchemexpress.com |
| Emission Wavelength (Mg2+-free) | ~480 nm | psu.eduspiedigitallibrary.org |
| Emission Wavelength (Mg2+-bound) | ~417-425 nm | mdpi.comspiedigitallibrary.org |
| Dissociation Constant (Kd) for Mg2+ | 2.7 mM | rsc.orgmdpi.com |
| Dissociation Constant (Kd) for Ca2+ | 780 nM - 35 µM | psu.edunih.gov |
Note: The dissociation constant (Kd) can vary depending on experimental conditions such as pH, ionic strength, and temperature.
The development of Mag-indo-1 and other ratiometric indicators has significantly advanced our ability to probe the intricate world of intracellular ion dynamics, providing deeper insights into the fundamental processes that govern cell life.
Properties
Molecular Formula |
C33H34N2O17 |
|---|---|
Molecular Weight |
730.6 g/mol |
IUPAC Name |
acetyloxymethyl 2-[3-[2-(acetyloxymethoxy)-2-oxoethoxy]-4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3 |
InChI Key |
SEBVGLPUTWRBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C |
Origin of Product |
United States |
Mechanistic Principles of Mag Indo 1/am Ion Complexation and Fluorescence Transduction
Structural Basis of Divalent Cation Binding Affinity
The core of Mag-indo-1's function lies in its molecular structure, which features a specific binding site that chelates divalent cations. This binding event is the primary trigger for the subsequent changes in the molecule's fluorescence. The affinity and selectivity of this binding are critical determinants of the probe's utility.
The dissociation constant (Kd) is a key parameter that quantifies the affinity of a probe for its target ion. For Mag-indo-1, the Kd for Mg²⁺ is reported to be approximately 2.7 mM. rsc.orgthermofisher.comnih.gov This value indicates a relatively low affinity, which is suitable for measuring the typically high millimolar concentrations of free Mg²⁺ found within cells. thermofisher.com
In contrast, Mag-indo-1 exhibits a significantly higher affinity for calcium ions (Ca²⁺). A physicochemical study in solution determined the Kd for the initial binding of Ca²⁺ to be 780 nM. nih.gov Another study reports a Kd for Ca²⁺ of 35 µM. nih.gov This high affinity for Ca²⁺ can be a complicating factor in experiments, as physiological fluctuations in Ca²⁺ can interfere with Mg²⁺ measurements. nih.govacs.org
Table 1: Dissociation Constants (Kd) of Mag-indo-1 for Mg²⁺ and Ca²⁺
| Cation | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Mg²⁺ | 2.7 mM | rsc.orgthermofisher.comnih.gov |
| Ca²⁺ | 780 nM | nih.gov |
| Ca²⁺ | 35 µM | nih.gov |
While designed as a Mg²⁺ indicator, Mag-indo-1 is not perfectly selective and binds other divalent cations, most notably Ca²⁺ and zinc (Zn²⁺). spiedigitallibrary.orgduke.edu The affinity for Ca²⁺ is substantially higher than for Mg²⁺, which means that even at low nanomolar concentrations, Ca²⁺ can significantly occupy the binding sites of Mag-indo-1, potentially leading to an overestimation of Mg²⁺ levels. nih.govresearchgate.net The fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-indo-1 are identical, making it impossible to distinguish between the two ions based on spectral shifts alone. nih.gov
The interference from Ca²⁺ is a significant challenge when using Mag-indo-1. acs.org In many cellular contexts, the concentration of free Ca²⁺ is much lower than that of free Mg²⁺. However, transient increases in intracellular Ca²⁺, which are common in cell signaling, can lead to substantial changes in Mag-indo-1 fluorescence that are not related to Mg²⁺ dynamics. thermofisher.com The probe's interaction with other divalent cations like manganese (Mn²⁺) has also been noted, where Mn²⁺ influx can quench the fluorescence of Mag-indo-1. researchgate.net
Table 2: Cation Binding Profile of Mag-indo-1
| Cation | Binding Interaction | Reference |
|---|---|---|
| Mg²⁺ | Primary target ion | rsc.orgthermofisher.com |
| Ca²⁺ | Higher affinity than Mg²⁺, significant interference | nih.govresearchgate.net |
| Zn²⁺ | Binds to the probe | spiedigitallibrary.orgduke.edu |
| Mn²⁺ | Quenches fluorescence | researchgate.net |
Advanced Methodological Considerations for Mag Indo 1/am Utilization
Strategies for Intracellular Loading and Retention of Mag-indo-1/AM
The successful use of Mag-indo-1 begins with its effective introduction and retention within the cytosol of live cells. The acetoxymethyl (AM) ester form of the dye is a chemically modified, cell-permeant version that can cross the plasma membrane.
Acetoxymethyl (AM) Ester Hydrolysis Mechanisms in Live Cells
This compound, a hydrophobic and non-fluorescent compound, readily permeates the lipid bilayer of live cells. aatbio.com Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl ester groups. aatbio.comacs.org This enzymatic cleavage serves two primary purposes. First, it removes the nonpolar AM groups, rendering the Mag-indo-1 molecule polar and thus trapping it within the cell. aatbio.comacs.org Second, the hydrolysis converts the dye into its active, ion-sensitive form, which can then bind to intracellular magnesium and fluoresce. biotium.commedchemexpress.com The hydrolysis of the acetate (B1210297) ester is followed by the spontaneous breakdown of the resulting hemiacetal intermediate, releasing the free carboxyl groups that are essential for ion chelation. acs.org This entire process transforms the cell-permeant prodrug into a cell-impermeant fluorescent indicator.
Methodologies for Minimizing Dye Compartmentalization and Leakage
Several challenges can arise during the loading process that may compromise the accuracy of [Mg²⁺]i measurements. These include the sequestration of the dye into intracellular organelles (compartmentalization) and its active removal from the cell (leakage).
To mitigate these issues, a number of strategies have been developed:
Lowering Incubation Temperature: Reducing the loading temperature can decrease the rate of dye compartmentalization into organelles such as mitochondria or the endoplasmic reticulum. bdbiosciences.comabpbio.com
Use of Pluronic F-127: This non-ionic surfactant is often used to increase the aqueous solubility of the hydrophobic this compound, facilitating a more uniform dispersion of the dye in the loading buffer and improving its entry into cells. biotium.comaatbio.com
Inhibition of Organic Anion Transporters: Once hydrolyzed, Mag-indo-1 can be actively extruded from the cell by organic anion transporters present in the plasma membrane. biotium.com This leakage can be significantly reduced by the addition of transport inhibitors like probenecid (B1678239) to the loading and experimental buffers. aatbio.comaatbio.commedchemexpress.com
Optimizing Dye Concentration and Incubation Time: Using the lowest effective dye concentration and the shortest necessary incubation time can help to minimize potential toxicity and reduce the likelihood of compartmentalization. bdbiosciences.com The optimal conditions often need to be determined empirically for each cell type. abpbio.comaatbio.com
| Strategy | Mechanism | Common Reagents/Conditions |
| Improve Solubilization | Enhances the dispersion of the hydrophobic AM ester in aqueous loading media. | Pluronic F-127 (typically ~0.02%) biotium.com |
| Reduce Leakage | Inhibits organic anion transporters that extrude the hydrolyzed dye from the cytosol. | Probenecid (typically 1-2.5 mM) aatbio.comaatbio.commedchemexpress.com |
| Minimize Compartmentalization | Slows down the active transport of the dye into intracellular organelles. | Lowering incubation temperature (e.g., room temperature instead of 37°C) bdbiosciences.comabpbio.com |
Ratiometric Fluorescence Measurement Techniques
The key advantage of Mag-indo-1 is its ratiometric nature. Upon binding to Mg²⁺, the dye's emission maximum shifts from approximately 480 nm to around 417 nm when excited with UV light. psu.eduduke.edu By calculating the ratio of the fluorescence intensities at these two wavelengths, a quantitative measure of the intracellular magnesium concentration can be obtained.
Epifluorescence and Confocal Laser Scanning Microscopy Protocols
Both epifluorescence and confocal laser scanning microscopy are powerful techniques for visualizing [Mg²⁺]i dynamics with Mag-indo-1.
Epifluorescence Microscopy: In a typical setup, cells loaded with this compound are excited with UV light (e.g., ~340-360 nm), and emission is collected at two different wavelengths, corresponding to the Mg²⁺-bound (~410-420 nm) and Mg²⁺-free (~480-490 nm) forms of the dye. medchemexpress.com The ratio of these two emission intensities provides a spatial map of the relative [Mg²⁺]i.
Confocal Laser Scanning Microscopy (CLSM): CLSM offers the advantage of optical sectioning, which reduces out-of-focus fluorescence and improves spatial resolution. For Mag-indo-1, a UV laser line is used for excitation. ucc.ie A specialized technique known as Shifted Excitation and Emission Ratioing (SEER) has been developed to enhance the sensitivity of ratiometric dyes like Mag-indo-1 in confocal microscopy. nih.govnih.gov SEER involves the simultaneous shifting of both the excitation and emission wavelengths to make better use of the dye's fluorescence properties, allowing for the imaging of [Mg²⁺] within specific organelles. nih.gov
Flow Cytometry Applications and Optimization
Flow cytometry enables the rapid analysis of [Mg²⁺]i in large populations of cells. Mag-indo-1 is well-suited for this application due to its single excitation wavelength requirement, which simplifies the experimental setup. aatbio.compsu.edu
For flow cytometric analysis, cells loaded with this compound are passed through a UV laser beam (e.g., 355 nm). bdbiosciences.com The fluorescence emission is then split and collected by two separate detectors using bandpass filters centered around the emission peaks of the bound (~410 nm) and free (~485 nm) forms of the dye. bdbiosciences.com The ratio of the fluorescence intensities from these two channels is calculated for each cell, providing a quantitative measure of its [Mg²⁺]i. Optimization of flow cytometry experiments involves careful titration of the dye concentration to achieve adequate signal without causing cellular toxicity, and proper compensation for any spectral overlap between the two emission channels. bdbiosciences.com
Spectroscopic Analysis for Ensemble Measurements
For population-level studies, such as those using cuvette-based spectrofluorometers, the ratiometric properties of Mag-indo-1 allow for robust ensemble measurements of [Mg²⁺]i in cell suspensions. duke.eduruixibiotech.com The cell suspension is excited at a single wavelength (e.g., ~350 nm), and the entire emission spectrum is scanned. duke.edu Alternatively, fluorescence intensity is measured at the two key emission wavelengths. The ratio of the emission intensity at ~417 nm (Mg²⁺-bound) to that at ~480 nm (Mg²⁺-free) is then used to determine the average [Mg²⁺]i across the entire cell population. psu.eduduke.edu This ratiometric approach corrects for variations in cell number and dye loading between samples. It is important to note that Mag-indo-1 can also bind to other divalent cations, such as Ca²⁺ and Zn²⁺, which can induce similar spectral shifts and potentially interfere with Mg²⁺ measurements. duke.eduspiedigitallibrary.org
| Technique | Excitation | Emission (Bound) | Emission (Free) | Key Advantage |
| Epifluorescence Microscopy | ~340-360 nm medchemexpress.com | ~410-420 nm medchemexpress.com | ~480-490 nm medchemexpress.com | Spatial mapping of relative [Mg²⁺]i. |
| Confocal Microscopy (SEER) | Shifted UV wavelengths (e.g., 351/364 nm) nih.gov | Corresponding shifted emission bands nih.gov | High-resolution imaging of [Mg²⁺]i in organelles. nih.gov | |
| Flow Cytometry | ~355 nm UV laser bdbiosciences.com | ~410 nm bdbiosciences.com | ~485 nm bdbiosciences.com | Rapid, quantitative analysis of large cell populations. aatbio.com |
| Spectroscopy | ~350 nm duke.edu | ~417 nm duke.edu | ~480 nm duke.edu | Robust average [Mg²⁺]i measurement in cell suspensions. |
In Situ and Cell-Free Calibration Methodologies
The accurate quantification of intracellular magnesium concentration ([Mg²⁺]i) using this compound relies on robust calibration procedures. These methodologies are broadly categorized into cell-free and in situ approaches, each with its own set of advantages and challenges.
Challenges and Refinements in Cytosolic Environment Calibration
Calibrating Mag-indo-1 within the complex intracellular milieu presents several significant challenges that can affect the accuracy of [Mg²⁺]i measurements. The spectral properties of the indicator can be influenced by various factors present in the cytosol, necessitating careful consideration and refinement of calibration protocols.
One of the primary challenges is that the dissociation constant (Kd) of Mag-indo-1 for Mg²⁺ can differ between the intracellular environment and simple aqueous solutions. physiology.orgnih.gov For instance, in situ calibrations in rabbit ventricular myocytes for the related calcium indicator indo-1 yielded an apparent Kd that was two to three times higher than in aqueous solutions. nih.gov This discrepancy is attributed to factors such as intracellular viscosity, ionic strength, and interactions with cellular proteins. researchgate.net The presence of proteins can alter the fluorescence emission spectra and the dynamic range of indo-1-based indicators. nih.gov
Attempts at in situ calibration of Mag-indo-1 have encountered difficulties in achieving stable minimum (Rmin) and maximum (Rmax) fluorescence ratios. researchgate.net For example, when Mag-indo-1-loaded neurons were exposed to solutions designed to determine Rmin (lacking Ca²⁺ and Mg²⁺ and containing ionomycin, EDTA, and EGTA), the fluorescence ratio declined steadily without reaching a stable plateau. researchgate.net Similarly, efforts to determine Rmax by exposing cells to high Mg²⁺ concentrations with an ionophore resulted in a progressive increase in the fluorescence ratio that did not reach a steady state. researchgate.net These challenges highlight the difficulty in manipulating intracellular ion concentrations to the extremes required for a full calibration curve within a viable cell.
To address these challenges, researchers have developed refined calibration strategies. One approach involves permeabilizing the cell membrane to allow the sensor to be exposed to defined analyte concentrations. nih.gov This method helps to make the microenvironment of the indicator in vitro and in living cells more comparable. nih.gov However, there is a risk of indicator leakage or translocation during and after permeabilization, which could interfere with measurements. nih.gov The irreversible coupling of indo-1 to a localized protein has been proposed as a way to mitigate this risk. nih.gov
Another refinement involves accounting for the potential interference from intracellular calcium ([Ca²⁺]i). Magnesium-sensitive indicators like Mag-indo-1 invariably have a higher affinity for Ca²⁺ than for Mg²⁺. physiology.org Although resting intracellular Ca²⁺ levels are significantly lower than Mg²⁺ levels, changes in [Ca²⁺]i could potentially affect the Mag-indo-1 signal. physiology.org
The temperature and pH of the calibration solutions also significantly impact the fluorescence properties of Mag-indo-1. Calibration in saline has shown that increasing temperature can decrease the apparent Kd of the indicator. physiology.org Furthermore, significant changes in pH, particularly severe acidosis or alkalosis, can affect the calibration curve. physiology.org
Table 1: Challenges and Refinements in Cytosolic Calibration of this compound
| Challenge | Description | Refinement Strategies |
|---|---|---|
| Altered Dissociation Constant (Kd) | The Kd of Mag-indo-1 for Mg²⁺ can differ in the cytosol compared to simple saline solutions due to factors like viscosity, ionic strength, and protein binding. physiology.orgnih.govresearchgate.net | Perform in situ calibrations to determine the apparent Kd in the cellular environment. nih.gov Use cell permeabilization to expose the indicator to known Mg²⁺ concentrations. nih.gov |
| Difficulty in Determining Rmin and Rmax | Achieving stable minimum and maximum fluorescence ratios in situ is challenging due to the difficulty in completely depleting or saturating the intracellular environment with Mg²⁺ without compromising cell viability. researchgate.net | Use of ionophores and specific buffer solutions to manipulate intracellular ion concentrations, although with limited success in achieving stable endpoints. researchgate.net |
| Interference from Intracellular Calcium | Mag-indo-1 has a higher affinity for Ca²⁺ than Mg²⁺, and significant changes in intracellular Ca²⁺ could potentially interfere with Mg²⁺ measurements. physiology.org | Maintain stable and known intracellular Ca²⁺ concentrations during calibration or mathematically correct for its influence if possible. |
| Temperature and pH Sensitivity | The fluorescence properties and Kd of Mag-indo-1 are sensitive to changes in temperature and pH. physiology.org | Perform calibrations at the same temperature and pH as the experimental conditions. physiology.org |
| Indicator Leakage and Compartmentalization | The dye can leak from the cell or become compartmentalized within organelles, leading to inaccurate cytosolic measurements. biotium.comfsu.edu | Use of probenecid to inhibit organic anion transporters that efflux the dye. biotium.com Perform experiments within a limited time frame after loading. biotium.com |
Background Fluorescence Correction Techniques
Background fluorescence, often referred to as autofluorescence, is a common issue in fluorescence microscopy that can interfere with the specific signal from an indicator like Mag-indo-1. ru.nlresearchgate.net This intrinsic fluorescence can originate from various cellular components, such as elastin (B1584352) and lipofuscin, or be induced by fixatives. ru.nlharvard.edu The emission spectra of these autofluorescent compounds are typically broad, making it difficult to separate them from the desired signal using standard optical filters. researchgate.netharvard.edu
Several techniques have been developed to correct for background fluorescence and improve the signal-to-noise ratio.
One of the most straightforward methods is spectral subtraction . This technique is based on the principle that most autofluorescent molecules have broad excitation and emission spectra, while specific fluorescent probes have narrower spectra. ru.nlresearchgate.net The process involves recording two images: one at a wavelength that excites both the probe and the autofluorescent molecules, and another at a wavelength that excites only the autofluorescence. ru.nlresearchgate.net The second image, representing the background signal, is then subtracted from the first, resulting in an image that is free of autofluorescence. ru.nlresearchgate.net A correction factor may need to be applied to account for the use of two different excitation wavelengths. ru.nl
Another approach is to utilize the differences in fluorescence lifetime . Fluorescence lifetime imaging microscopy (FLIM) measures the time a fluorophore spends in the excited state. leica-microsystems.com Since it is unlikely that the autofluorescence and the specific probe will have the same fluorescence lifetime, this property can be used to differentiate between the two signals, even if their emission spectra overlap significantly. leica-microsystems.com
Linear unmixing is a computational method that can help separate wanted from unwanted fluorescence, particularly when the emission spectra are broad and overlap. harvard.edu This technique relies on knowing the emission spectra of the individual fluorescent components, including the autofluorescence.
In some cases, chemical quenching of autofluorescence can be employed. This involves using a dye that absorbs the autofluorescence without significantly affecting the fluorescence of the specific probe. microscopyu.com For example, Sudan Black B has been used to reduce lipofuscin-derived autofluorescence. harvard.edu However, this method carries the risk of also reducing the signal from the indicator of interest. harvard.edu
Careful experimental design can also help to minimize autofluorescence. This includes choosing a fluorophore with excitation and emission spectra that are well separated from the known autofluorescence spectrum of the sample. leica-microsystems.com Using modern, bright, and photostable dyes with narrow emission bands can also make it easier to isolate the specific signal. leica-microsystems.com
Table 2: Background Fluorescence Correction Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Spectral Subtraction | Acquiring images at two different wavelengths—one for the probe plus background and one for the background alone—and subtracting the background image. ru.nlresearchgate.net | Relatively simple to implement with appropriate filter sets and software. ru.nlresearchgate.net | Assumes uniform autofluorescence characteristics across the measured wavelengths, which may not always be the case. microscopyu.com Requires a correction factor. ru.nl |
| Fluorescence Lifetime Imaging (FLIM) | Differentiates between the probe and autofluorescence based on their distinct fluorescence lifetimes. leica-microsystems.com | Effective even when emission spectra significantly overlap. leica-microsystems.com Provides an additional dimension of data. | Can be technically complex and require specialized hardware and software. leica-microsystems.com |
| Linear Unmixing | Computationally separates the spectra of the probe and the autofluorescence. harvard.edu | Can handle complex spectra with multiple overlapping components. | Requires knowledge of the individual emission spectra of all fluorescent species. harvard.edu |
| Chemical Quenching | Use of a substance to selectively absorb or quench the autofluorescence. harvard.edumicroscopyu.com | Can be a simple method to apply. microscopyu.com | May also quench the signal from the fluorescent probe. harvard.edu The choice of quencher is critical. |
| Experimental Optimization | Selecting probes with spectra that avoid the autofluorescence range and using bright, stable dyes with narrow emission bands. leica-microsystems.com | Proactive approach to minimize the problem from the outset. | May not always be possible depending on the specific probe and sample. harvard.edu |
Research Applications of Mag Indo 1/am in Cellular Ion Dynamics
Elucidation of Intracellular Magnesium Dynamics
Mag-indo-1 is instrumental in quantifying intracellular free Mg²⁺, which is typically maintained at concentrations ranging from 0.5 to 1.2 mM in various cell types. thermofisher.comrupress.org Understanding the regulation of this ion is crucial, as Mg²⁺ is a vital cofactor for numerous enzymes and plays a key role in processes like DNA synthesis and hormone secretion. thermofisher.comrsc.org
Researchers have employed Mag-indo-1/AM to establish basal intracellular free magnesium concentrations ([Mg²⁺]i) and to track their fluctuations in response to physiological or pathological stimuli. For instance, in studies on rat sensory neurons, Mag-indo-1 was used to measure resting [Mg²⁺]i and to reveal that conditions like anoxia (oxygen deprivation) lead to a significant increase in free Mg²⁺. physiology.org This rise is attributed to the hydrolysis of ATP, which releases the Mg²⁺ it normally binds.
In another example, this compound was loaded into rat ventricular myocytes to study the effects of magnesium depletion. nih.gov The dye enabled the monitoring of [Mg²⁺]i as it was lowered from a basal level of approximately 1.3 mM to about 0.3 mM by incubating the cells in a magnesium-free solution. nih.gov Such studies demonstrate the probe's capacity to quantify both the resting state and dynamic changes in cellular magnesium levels.
Table 1: Research Findings on Basal and Stimulus-Evoked Mg²⁺ Changes using Mag-indo-1 ```html
| Cell Type | Condition | Key Finding | Reference |
|---|---|---|---|
| Rat Sensory Neurons | Basal vs. Anoxia | Anoxia caused a ~20% increase in intracellular free Mg²⁺, from a basal level of ~1.1 mM to ~1.4 mM. | physiology.org |
| Rat Ventricular Myocytes | Mg²⁺ Depletion | Incubation in Mg²⁺-free media successfully lowered [Mg²⁺]i from a basal level of ~1.3 mM to ~0.3 mM. | nih.gov |
| Human T-cells | Varying External Mg²⁺ | Flow cytometry with Mag-indo-1 showed that basal free [Mg²⁺]i varied from ~0.3 mM to ~0.7 mM depending on the external Mg²⁺ concentration. |
This compound has facilitated detailed investigations into how different cells manage their magnesium levels. In enzymatically isolated mouse skeletal muscle fibers, Mag-indo-1 was microinjected to determine a mean resting [Mg²⁺]i of 1.53 mM. nih.govThe study also measured changes in [Mg²⁺]i in response to carbamylcholine, providing insight into myoplasmic magnesium buffering capacity.
nih.gov
However, the use of Mag-indo-1 is not without its challenges, particularly concerning its compartmentalization within subcellular organelles. thermofisher.comStudies in 3T3 fibroblasts revealed that a significant portion of the dye can become trapped in intracellular compartments, likely the endoplasmic reticulum. nih.govThis compartmentalization can complicate the measurement of purely cytosolic Mg²⁺, as the fluorescence signal becomes a composite of signals from different cellular locations. spiedigitallibrary.orgduke.edunih.govThis phenomenon is a critical consideration for researchers aiming to accurately quantify cytosolic ion concentrations.
Analysis of Intracellular Calcium Signaling Pathways
While Mag-indo-1 was developed for Mg²⁺ detection, its biochemical properties make it a useful low-affinity Ca²⁺ indicator. usp.brfsu.eduIts dissociation constant (Kd) for Ca²⁺ is significantly higher than that of high-affinity indicators like Fura-2 or Indo-1. physiology.orgthermofisher.comThis characteristic makes it suitable for measuring high-amplitude Ca²⁺ transients that would otherwise saturate the more sensitive dyes.
thermofisher.comjneurosci.org
The lower affinity of Mag-indo-1 for Ca²⁺ has been exploited to quantify large and rapid increases in intracellular calcium. A notable application is in the study of Drosophila photoreceptors, where light stimulation triggers a massive Ca²⁺ influx. jneurosci.orgIn this system, high-affinity indicators like Indo-1 become saturated, making it impossible to determine the peak Ca²⁺ concentration. jneurosci.orgBy using Mag-indo-1, researchers were able to measure light-induced Ca²⁺ rises to values exceeding 50 µM, providing a more accurate picture of the calcium dynamics during intense stimulation.
jneurosci.org
Mag-indo-1 has also been applied to investigate Ca²⁺ dynamics within specific organelles, such as the sarcoplasmic reticulum (SR) in muscle cells. In a study on frog muscle fibers, Mag-indo-1 was used with shifted excitation and emission ratioing (SEER) microscopy to specifically monitor the intra-SR calcium concentration. pnas.orgThe dye loaded into the SR and mitochondria, allowing for simultaneous imaging of Ca²⁺ changes within these organelles while a different cytosolic dye (rhod-2) reported on cytosolic Ca²⁺ sparks. pnas.orgThis work revealed localized depletions, or "skraps," within the SR network during Ca²⁺ release, providing novel insights into the micro-architecture of intracellular Ca²⁺ stores.
pnas.org
Integrative Studies of Mg²⁺ and Ca²⁺ Interplay in Cellular Regulation
The dual sensitivity of Mag-indo-1 to both Mg²⁺ and Ca²⁺, while a challenge for specificity, provides a unique opportunity to study the interplay between these two critical divalent cations. Understanding this relationship is vital, as the ions can compete for binding sites on proteins and influence each other's transport and signaling functions.
A prime example of this integrative approach is the investigation of calcium handling in magnesium-depleted rat cardiomyocytes. nih.govUsing Mag-indo-1 to confirm Mg²⁺ depletion and Indo-1 to measure [Ca²⁺]i, the study found that low intracellular Mg²⁺ significantly impaired systolic Ca²⁺ handling, particularly under conditions of high stimulation frequency. nih.govMg²⁺-depleted cells were unable to increase systolic [Ca²⁺]i in response to the stimulus, a defect not observed in control cells, demonstrating a direct link between Mg²⁺ homeostasis and Ca²⁺ signaling in cardiac function.
nih.gov
However, the interpretation of data from Mag-indo-1 requires careful consideration of potential cross-talk. Physicochemical studies have shown that the fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-indo-1 are virtually identical, and the indicator's affinity for Ca²⁺ is much higher than for Mg²⁺. physiology.orgnih.govThis means that even small changes in resting Ca²⁺ could theoretically be misinterpreted as larger changes in Mg²⁺. physiology.orgResearchers must often perform control experiments or use supplementary techniques to dissect the relative contributions of each ion to the observed fluorescence signal.
physiology.orgnih.govTable 2: Dissociation Constants (Kd) of Mag-indo-1
Generated html Table 3: Compound Names Mentioned
Generated html Integrative Studies of Mg2+ and Ca2+ Interplay in Cellular Regulation
Contributions to Understanding Ion-Dependent Signal Transduction
This compound has been instrumental in elucidating the complex roles of Mg²⁺ and Ca²⁺ in cellular signaling pathways. By enabling the quantification of intracellular free Mg²⁺ ([Mg²⁺]i), the probe has helped researchers move beyond viewing Mg²⁺ as a static cofactor to recognizing it as a dynamic signaling molecule.
Research using Mag-indo-1 has demonstrated its utility in tracking ion fluxes that are fundamental to signal transduction. For instance, it has been used to perform temporal analysis of Ca²⁺-induced Mg²⁺ mobilization in neurons and to measure glutamate-stimulated changes in Mg²⁺ concentration. mdpi.comrsc.org These applications are possible because its dissociation constant (Kd) for Mg²⁺, reported to be around 2.7 mM, is well-suited for measuring the typically low millimolar concentrations of free Mg²⁺ found in the cytoplasm. mdpi.comthermofisher.comthermofisher.comrsc.org
In human cancer MCF-7 cells, this compound was employed to determine that basal [Mg²⁺]i is approximately 0.8 mM and that this concentration can be modulated by extracellular Mg²⁺ levels. yuntsg.com This study highlighted the regulatory mechanisms that maintain intracellular Mg²⁺ homeostasis and its potential interplay with Ca²⁺ signaling in the context of apoptosis. yuntsg.com
Furthermore, Mag-indo-1 has been applied to study immune cell signaling. In T lymphocytes, the probe was used in flow cytometry to measure how changes in extracellular Mg²⁺ affect [Mg²⁺]i. rupress.orgscienceopen.com These measurements were crucial in demonstrating that reduced extracellular Mg²⁺ impairs T cell receptor (TCR) signaling, partly by diminishing the Ca²⁺ flux required for T cell activation. rupress.org This work provided direct evidence for Mg²⁺ as a critical regulator of immune function, a finding made possible by the ability to dynamically track [Mg²⁺]i with Mag-indo-1.
While powerful, a significant challenge in using Mag-indo-1 is its substantial affinity for Ca²⁺. aatbio.comacs.orgnih.gov Physicochemical studies have shown that the fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-indo-1 are identical, and its affinity for Ca²⁺ (Kd ~780 nM) is much higher than for Mg²⁺. nih.gov This cross-reactivity means that Ca²⁺ transients can interfere with Mg²⁺ measurements. thermofisher.com Researchers must account for this, as compartmentalization of the dye within organelles with high Ca²⁺, such as the endoplasmic reticulum, can significantly affect the interpretation of cellular Mg²⁺ levels. nih.gov Despite this limitation, its lower affinity for Ca²⁺ compared to indicators like Fura-2 has made it useful for measuring high-amplitude Ca²⁺ spikes that would saturate high-affinity dyes. usp.brjneurosci.orgthermofisher.com
| Property | Value | Source(s) |
| Ion Indicator For | Primary: Mg²⁺; Secondary: low-affinity Ca²⁺ | usp.brthermofisher.comaatbio.com |
| Form | Acetoxymethyl (AM) ester for cell loading | thermofisher.commedchemexpress.com |
| Detection Method | Ratiometric, with shifts in excitation and emission | mdpi.comthermofisher.comthermofisher.com |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | mdpi.comthermofisher.comthermofisher.comrsc.org |
| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM | nih.gov |
Impact on Diverse Cellular Processes (e.g., enzyme regulation, nucleic acid interactions)
The ability to measure intracellular ion concentrations with this compound has provided key insights into fundamental cellular processes that are dependent on Mg²⁺.
Enzyme Regulation Magnesium is a crucial cofactor for hundreds of enzymatic reactions, particularly those involving ATP. rsc.orgrupress.org this compound has been a valuable tool for investigating how dynamic changes in Mg²⁺ availability regulate the activity of key enzymes.
A prominent example is the study of kinase signaling in T cells. Research utilizing Mag-indo-1 to measure [Mg²⁺]i established that the catalytic activity of IL-2-inducible T cell kinase (ITK) is directly modulated by Mg²⁺ concentrations in the low millimolar range. rupress.org The study revealed that a second, low-affinity Mg²⁺ binding site in the catalytic pocket of ITK acts as a regulatory switch. When [Mg²⁺]i decreases, as measured by Mag-indo-1, the activity of ITK is impaired, leading to downstream defects in T cell activation. rupress.org This finding suggests a broader paradigm where physiological fluctuations in free Mg²⁺ can directly regulate the kinome. rupress.orgscienceopen.com
Research Findings on Mg²⁺-Dependent Kinase Regulation
| Kinase Family | Finding | Implication | Research Tool | Source(s) |
|---|---|---|---|---|
| Tyrosine Kinase (ITK) | Decreased intracellular Mg²⁺ impairs ITK catalytic activity. | Mg²⁺ acts as a direct regulator of a key kinase in T cell receptor signaling. | This compound | rupress.org |
| Various Kinase Families (DYRK, ERK, PKCθ, PKD2) | Catalytic activity is augmented by millimolar increases in Mg²⁺ concentration. | Mg²⁺ regulation may be a conserved feature across different kinase families. | In vitro kinase assays | rupress.org |
Nucleic Acid Interactions Magnesium ions are essential for the structural integrity and function of nucleic acids. They stabilize the conformation of DNA and RNA by neutralizing the negative charges of the phosphate (B84403) backbone and are a required cofactor for enzymes involved in DNA synthesis and repair. rupress.orgaatbio.comnih.gov While direct studies using this compound to specifically monitor nucleic acid interactions are not prominent, the indicator provides an indirect means to study the ionic environment that governs these processes.
By measuring the availability of free intracellular Mg²⁺, researchers can probe how cellular conditions might support or inhibit processes like DNA replication and transcription. For example, the fidelity of retroviral reverse transcriptases, enzymes that synthesize DNA from an RNA template, has been shown to be sensitive to Mg²⁺ concentrations. biorxiv.org Studies have found that physiological Mg²⁺ levels (around 0.5 mM), which can be monitored using indicators like Mag-indo-1, increase the fidelity of HIV-1 reverse transcriptase. biorxiv.org This demonstrates that the concentration of this ion is a critical factor for enzymes that interact with nucleic acids. Therefore, this compound serves as a tool to characterize the cellular state and its capacity to support Mg²⁺-dependent nucleic acid metabolism. thermofisher.com
Challenges and Limitations in Mag Indo 1/am Based Research
Sensitivity to Off-Target Ion Binding and Interference
A primary challenge in using Mag-indo-1 is its significant cross-reactivity with other divalent cations, most notably calcium (Ca²⁺), but also manganese (Mn²⁺) and various heavy metals. This lack of absolute specificity can lead to erroneous measurements of intracellular Mg²⁺ concentrations.
Mag-indo-1 was designed as a lower-affinity analogue of the Ca²⁺ indicator Indo-1, with the intention of making it more selective for the typically higher millimolar concentrations of intracellular Mg²⁺. Despite this, Mag-indo-1 remains a potent chelator of Ca²⁺, binding to it with high affinity. nih.gov A critical issue is that the fluorescence emission spectra of Mag-indo-1 when bound to Ca²⁺ are identical to the spectra when it is bound to Mg²⁺. nih.govnih.gov This spectral overlap makes it exceedingly difficult to distinguish between the signals originating from the two ions based on wavelength shifts alone.
Physicochemical studies have determined the dissociation constant (Kd) of Mag-indo-1 for Ca²⁺ to be approximately 780 nM. nih.gov Given that resting cytosolic Ca²⁺ concentrations are typically in the 100 nM range and can rise into the micromolar range upon stimulation, this cross-reactivity can drastically affect the accuracy of Mg²⁺ measurements. nih.gov
Mitigating this interference is challenging but can be approached through several strategies:
In Situ Calibration: The most critical mitigation strategy is to perform careful calibration of the dye's fluorescence ratio within the specific cell type and experimental conditions being studied. nih.govnih.gov This involves permeabilizing the cells and exposing them to a range of known Mg²⁺ concentrations (in the presence of basal Ca²⁺ levels) to determine the true response curve of the indicator in the complex intracellular environment.
Experimental Design: Experiments should be designed to minimize large fluctuations in intracellular Ca²⁺ while Mg²⁺ is being measured. This may not always be possible, as the signaling pathways for these ions are often interconnected.
Simultaneous Monitoring: Advanced imaging setups can allow for the simultaneous use of a high-affinity, specific Ca²⁺ indicator alongside Mag-indo-1. By measuring Ca²⁺ changes independently, it may be possible to apply mathematical corrections to the Mag-indo-1 signal, although this approach is technically complex and requires sophisticated analysis.
Data Interpretation: Researchers must acknowledge the potential for Ca²⁺ interference and interpret Mag-indo-1 data with caution, particularly when observing changes in fluorescence during events known to involve Ca²⁺ signaling.
| Mitigation Strategy | Description | Key Consideration |
| In Situ Calibration | Determine the dye's response curve inside permeabilized cells under controlled ionic conditions. | Essential for accounting for the intracellular environment's effect on dye affinity and spectral properties. |
| Careful Experimental Design | Avoid or control for stimuli that cause large changes in intracellular Ca²⁺ during Mg²⁺ measurement. | May not be feasible for all biological questions due to interconnected signaling pathways. |
| Simultaneous Ion Monitoring | Use a separate, specific Ca²⁺ indicator to measure and potentially correct for Ca²⁺-related signal changes. | Technically demanding and requires complex analytical models for accurate correction. |
| Cautious Interpretation | Acknowledge Ca²⁺ cross-reactivity as a significant limitation when analyzing and reporting results. | Crucial for scientific rigor, especially when Ca²⁺ transients are expected. |
Beyond calcium, Mag-indo-1 and its parent compound Indo-1 are susceptible to interference from other divalent cations, including manganese (Mn²⁺) and heavy metals like zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). BAPTA-based indicators, including the Indo-1 family, often bind these heavy metal cations with significantly higher affinity than they do for Ca²⁺. thermofisher.com
This interaction typically does not produce a distinct fluorescence signal but rather leads to a strong quenching of the indicator's fluorescence. thermofisher.com Mn²⁺, for instance, is often used as a surrogate for Ca²⁺ to study ion channel influx, and its entry into the cell results in the quenching of the indicator's signal. thermofisher.com This quenching effect can be misinterpreted as a decrease in the concentration of the target ion. While intracellular concentrations of most heavy metals are generally low, their potential interference cannot be dismissed, especially in toxicological studies or specific disease models where metal ion homeostasis is disrupted. thermofisher.com
Photostability and Phototoxicity Concerns in Prolonged Imaging
Long-term imaging experiments using fluorescence microscopy subject cells to high-intensity illumination, which can lead to photobleaching of the indicator and induce phototoxicity, ultimately compromising cell health and experimental integrity.
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the fading of its fluorescent signal. nih.gov While ratiometric measurements, like those used for Mag-indo-1, can reduce the effects of photobleaching on concentration calculations, a significant loss of signal will still degrade the signal-to-noise ratio and limit the duration of an experiment. economictimes.com Several strategies can be employed to minimize these effects:
| Strategy | Implementation | Benefit |
| Reduce Illumination Intensity | Use the lowest possible light intensity that provides an adequate signal. Employ neutral density filters or use less powerful light sources like LEDs. nih.govnih.gov | Directly reduces the rate of photochemical destruction of the fluorophore. |
| Minimize Exposure Time | Limit the duration of light exposure by using sensitive detectors and keeping the shutter closed when not acquiring images. medchemexpress.com | Decreases the total number of excitation-emission cycles the dye undergoes. |
| Use Antifade Reagents | Incorporate commercially available antifade mounting media or reagents into the imaging buffer. nih.gov | These reagents scavenge free radicals that contribute to photobleaching. |
| Optimize Imaging Parameters | Adjust camera gain and binning settings to maximize signal detection with minimal light exposure. nih.gov | Enhances signal-to-noise ratio, allowing for lower illumination levels. |
The cumulative effects of photobleaching and the associated phototoxicity have a significant impact on long-term studies. The generation of reactive oxygen species during fluorescence excitation can induce cellular stress, alter physiological processes, and ultimately lead to cell death, confounding the experimental results. medchemexpress.com
Furthermore, synthetic indicators like Mag-indo-1/AM are not covalently bound within the cell and can be actively extruded or leak from the cytoplasm over time. thermofisher.comwikipedia.org This dye leakage presents a major challenge for long-term quantitative imaging, as it leads to a progressive loss of signal that can be mistaken for a physiological change. While measurements with Indo-1 derivatives can often be stable for up to an hour, longer experiments are likely to be affected by both photobleaching and dye leakage, limiting the reliable observational window. economictimes.com
Heterogeneity of Intracellular Dye Distribution and Apparent Affinity Shifts
A fundamental assumption when using fluorescent indicators is that the dye is uniformly distributed throughout the compartment of interest, typically the cytosol. However, the acetoxymethyl (AM) ester forms of these dyes, including this compound, can lead to heterogeneous dye distribution.
Studies have shown that Mag-indo-1 can become sequestered in intracellular organelles, such as the endoplasmic reticulum and mitochondria. nih.govnih.gov In some cell types, the majority of the cation-bound Mag-indo-1 signal originates not from the cytosol, but from these compartments. nih.gov This is problematic because the ionic concentrations within these organelles can be vastly different from those in the cytosol, leading to a signal that does not accurately reflect cytosolic Mg²⁺ levels. Loading cells at lower temperatures (e.g., room temperature instead of 37°C) has been reported to reduce, but not eliminate, this compartmentalization. pasteur.fr
Furthermore, the intracellular environment itself can alter the spectral properties and binding affinity of the indicator. Interactions with intracellular proteins and other macromolecules can cause shifts in the dye's fluorescence spectrum. nih.gov This results in an "apparent affinity shift," where the dye's response to its target ion inside the cell differs from its response in simple aqueous calibration solutions. This phenomenon underscores the critical importance of performing in situ calibrations to accurately quantify ion concentrations, as calibrations using extracellular reference spectra can lead to significant measurement errors. nih.gov
Quantifying Compartmentalization Effects on Fluorescence Signals
A major complication in using this compound is its tendency to accumulate in subcellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus. nih.govduke.edu This sequestration, known as compartmentalization, means that the resulting fluorescence signal is not a uniform representation of cytosolic magnesium concentration but rather a composite signal from multiple cellular locations with potentially different ionic concentrations.
Once the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, the resulting membrane-impermeant Mag-indo-1 can become trapped in these organelles. Research on fibroblasts has shown that the fluorescence signal from cation-bound Mag-indo-1 can originate entirely from compartments in as many as 70% of cells. nih.gov In the remaining 30%, the cytosol contributes only partially (20% to 50%) to the signal. nih.gov This uneven distribution poses a significant challenge to accurately quantifying cytosolic magnesium levels, as the majority of the signal may not originate from the compartment of interest.
Furthermore, the ionic environment within these organelles is substantially different from that of the cytosol. The endoplasmic reticulum, for example, contains a high concentration of calcium (Ca²⁺). nih.gov Given that Mag-indo-1 also binds to Ca²⁺ with significant affinity, and the fluorescence spectra of the Ca²⁺-bound and Mg²⁺-bound forms are identical, the signal from compartmentalized dye can be heavily influenced by or even dominated by organellar Ca²⁺. nih.govduke.edu This interference can lead to a drastic overestimation of the actual cytosolic magnesium concentration. Studies have suggested that loading cells with the dye at lower temperatures, such as room temperature, may help reduce the extent of compartmentalization. bdbiosciences.com
To investigate the fluorescence levels from Mag-indo-1 trapped in organelles, researchers have used techniques such as digitonin (B1670571) permeabilization to selectively disrupt the plasma membrane while leaving organellar membranes intact. nih.gov By comparing the fluorescence spectra before and after permeabilization, it is possible to estimate the contribution of the cytosol versus the organelles to the total signal. nih.gov Such studies have highlighted that a significant fraction of intracellular dye, sometimes as much as one-third for similar indicators like indo-1, is not freely diffusible in the myoplasm, indicating it is either bound to immobile structures or sequestered within organelles. nih.govnih.gov
| Cell Type | Observation | Implication for Measurement | Reference |
|---|---|---|---|
| Fibroblasts | In 70% of cells, the cation-bound Mag-indo-1 fluorescence originated entirely from compartments (likely endoplasmic reticulum). | The signal is not representative of cytosolic Mg²⁺ and is heavily influenced by organellar ion concentrations, particularly Ca²⁺. | nih.gov |
| Fibroblasts | In 30% of cells, the cytosol contributed only 20-50% of the cation-bound fluorescence signal. | A composite signal makes it difficult to isolate the cytosolic Mg²⁺ concentration without additional experimental manipulation. | nih.gov |
| General Cell Types | It has been suggested that dye compartmentalization is less significant at lower loading temperatures (e.g., room temperature). | Optimizing loading protocols may mitigate, but not eliminate, the effects of compartmentalization. | bdbiosciences.com |
| Mammalian Cardiac Ventricular Cells (using Indo-1) | Approximately one-third of the intracellular dye is not diffusible in the myoplasm. | A significant portion of the dye is either bound or sequestered, complicating diffusion-based models and uniform concentration assumptions. | nih.gov |
Variability of Kd in Different Cellular Environments
The dissociation constant (Kd) is a critical parameter for converting fluorescence ratios into absolute ion concentrations. It represents the concentration of an ion at which half of the indicator is in its bound form. While Mag-indo-1 has a defined Kd for magnesium (and other cations) in simple aqueous solutions (in vitro), this value can change significantly within the complex intracellular milieu (in vivo).
The intracellular environment differs from a simple buffer solution in several key aspects, including high viscosity, macromolecular crowding, and the presence of numerous binding partners and competing ions. These factors can alter the affinity of Mag-indo-1 for Mg²⁺. For instance, binding of the dye to cellular proteins can affect its fluorescence properties and its affinity for cations. nih.gov
Experimental evidence confirms this variability. An in vivo calibration of Mag-indo-1 in isolated mouse skeletal muscle fibers revealed that the fluorescence ratio at any given Mg²⁺ concentration was higher than that observed in aqueous solutions. nih.gov The apparent binding curve in the cellular environment was shifted, suggesting a change in the dye's affinity for magnesium. nih.gov Similarly, in vivo calibrations of the related calcium indicator Indo-1 in rabbit cardiac myocytes found an apparent Kd of 844 nM, a value two to three times higher than that measured in aqueous solutions. nih.gov This demonstrates that the cellular environment can substantially decrease the apparent affinity of this class of indicators for their target ions.
Another critical factor is the presence of competing ions, most notably Ca²⁺. Mag-indo-1 binds to Ca²⁺ with a higher affinity (Kd ≈ 6 µM) than it does to Mg²⁺ (Kd ≈ 2.7 mM). duke.eduresearchgate.net In cellular compartments where the Ca²⁺ concentration is high, such as the endoplasmic reticulum, Mag-indo-1 will preferentially bind to Ca²⁺, making it an unreliable reporter for Mg²⁺ in those locations. nih.gov Therefore, the effective Kd for Mg²⁺ is dependent on the local Ca²⁺ concentration, further complicating accurate measurements. The use of a single, in vitro-determined Kd value for intracellular quantification is therefore often inaccurate and can lead to significant errors in calculated magnesium concentrations.
| Indicator | Condition | Target Ion | Reported Kd Value | Implication | Reference |
|---|---|---|---|---|---|
| Mag-indo-1 | In vitro (aqueous solution) | Mg²⁺ | ~2.7 mM | Baseline affinity in a controlled environment. | researchgate.net |
| Mag-indo-1 | In vitro (aqueous solution) | Ca²⁺ | ~6 µM | High affinity for Ca²⁺ can cause significant interference with Mg²⁺ measurements. | researchgate.net |
| Mag-indo-1 | In vitro (probe dilution protocol) | Ca²⁺ | 780 nM | Demonstrates the high sensitivity of the probe to Ca²⁺, a major competing ion in cells. | nih.gov |
| Mag-indo-1 | In vivo (mouse skeletal muscle) | Mg²⁺ | Apparent binding curve shifted by a factor of ~2 compared to in vitro. | The intracellular environment alters the dye's affinity, making in vitro Kd values unreliable for in vivo quantification. | nih.gov |
| Indo-1 | In vivo (rabbit cardiac myocytes) | Ca²⁺ | 844 nM | The apparent Kd in the cellular environment was 2-3 times higher than in aqueous solutions, showing a general trend for this class of dyes. | nih.gov |
Future Directions and Advanced Probes in Divalent Cation Sensing
Design Principles for Next-Generation Magnesium and Calcium Indicators
The rational design of novel fluorescent indicators is paramount for achieving greater accuracy and specificity in monitoring intracellular cation dynamics. Key areas of development focus on improving the core characteristics of the sensor molecules themselves.
Development of Indicators with Enhanced Selectivity and Dynamic Range
A primary challenge in divalent cation sensing is distinguishing between ions with similar properties, particularly Mg²⁺ and Ca²⁺. The design of next-generation indicators prioritizes enhanced selectivity. A successful strategy involves modifying the chelating moiety of the probe. For instance, the foundational chelator EGTA exhibits a high selectivity for Ca²⁺ over Mg²⁺ (greater than 10⁵). nih.gov Building upon this principle, the development of indicators like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives has provided a framework for creating probes with high selectivity. nih.govsemanticscholar.org The affinity of these BAPTA-based compounds for Ca²⁺ can be fine-tuned by introducing electron-withdrawing or electron-releasing substituents onto the aromatic rings, thereby altering the dissociation constant. nih.govsemanticscholar.org
For magnesium indicators, a significant challenge has been achieving high selectivity over calcium, especially given the much higher resting concentration of free Mg²⁺ compared to Ca²⁺. Probes like KMG-104 represent an advancement, displaying a much higher dissociation constant (Kd) for Ca²⁺ (7.5 mM) than for Mg²⁺ (2.1 mM), making it better suited for detecting intracellular Mg²⁺ without significant interference from resting Ca²⁺ levels. rsc.org
The dynamic range, or the degree of fluorescence change upon ion binding, is another critical parameter. Indicators that exhibit major shifts in wavelength, rather than just intensity, are particularly desirable as they allow for ratiometric imaging, which can correct for variations in probe concentration and illumination intensity. nih.gov
| Indicator Family | Parent Chelator | Key Design Feature for Selectivity | Tunability |
| BAPTA Derivatives | EGTA | Benzene rings replacing methylene (B1212753) links | Affinity for Ca²⁺ can be altered with aromatic ring substituents. nih.govsemanticscholar.org |
| KMG Indicators | APTRA-based | Modified binding site with superior selectivity for Mg²⁺ over Ca²⁺. rsc.org | Designed for optimal Mg²⁺ affinity in physiological ranges. |
| Fura-2/Indo-1 Family | BAPTA | Stilbene (B7821643) chromophores integrated with the chelating site. nih.gov | Wavelength shifts upon Ca²⁺ binding for ratiometric measurements. nih.gov |
Exploration of Alternative Fluorophore Scaffolds
Moving beyond traditional ultraviolet (UV)-excitable fluorophores like those in Fura-2 and Indo-1 is a key goal to minimize cellular phototoxicity and autofluorescence. rsc.org The development of indicators based on fluorophores excitable by visible light, such as Magnesium Green, was a significant step forward. rsc.org
Future designs are exploring a wider array of fluorescent scaffolds to improve photophysical properties. For example, incorporating the ethylenic linkage of a stilbene chromophore into a heterocyclic ring can enhance both the quantum efficiency and the photochemical stability of the dye. nih.gov The use of rhodamine-based and silicon-rhodamine dyes is also being explored to create indicators in the far-red and near-infrared (NIR) regions. acs.orgmdpi.com These longer-wavelength probes offer deeper tissue penetration and reduced scattering, making them ideal for in vivo imaging. rsc.org The development of probes based on the aggregation-induced emission (AIE) principle also holds promise, as these "AIEgens" offer high brightness in the aggregated state, low background signal, and excellent photostability. rsc.org
Strategies for Targeted Intracellular Localization
To understand the role of divalent cations in specific cellular processes, it is crucial to measure their concentrations within distinct subcellular compartments. This requires strategies to precisely deliver and anchor probes to organelles of interest. rsc.org
Covalent Conjugation with Genetically Encoded Tags (e.g., SNAP-tag)
A powerful and versatile strategy for targeting fluorescent probes is the use of self-labeling protein tags. nih.gov The SNAP-tag system, for example, is based on a modified human O⁶-alkylguanine-DNA-alkyltransferase (AGT) that covalently reacts with O⁶-benzylguanine (BG) derivatives. nih.govneb.com By creating a fusion protein of the SNAP-tag and a protein that localizes to a specific organelle, a fluorescent probe conjugated to a BG substrate can be irreversibly attached to that location. nih.gov
This chemigenetic approach offers high specificity and the flexibility to use a wide variety of synthetic fluorophores. nih.govnih.gov The reaction is rapid, specific, and the covalent bond is highly stable. neb.comneb-online.de A related system, the CLIP-tag, reacts with O²-benzylcytosine (BC) derivatives, allowing for simultaneous, orthogonal labeling of two different proteins in the same cell. neb.comneb-online.de
| Tag System | Basis | Substrate | Key Advantage |
| SNAP-tag | Modified O⁶-alkylguanine-DNA-alkyltransferase (AGT) nih.gov | O⁶-benzylguanine (BG) derivatives neb.com | Covalent, specific labeling with a wide range of probes. nih.govneb.com |
| CLIP-tag | Engineered SNAP-tag neb.com | O²-benzylcytosine (BC) derivatives neb.com | Orthogonal to SNAP-tag, enabling dual-color labeling. neb.com |
| HaloTag | Bacterial haloalkane dehalogenase | Chloroalkane linkers | Covalent labeling, used in developing chemigenetic Ca²⁺ sensors. acs.orgnih.gov |
Organelle-Specific Delivery Approaches
Beyond genetic tagging, chemical strategies are employed to direct probes to specific organelles by exploiting their unique physiological properties. nih.gov
Mitochondria: The highly negative membrane potential of the inner mitochondrial membrane can be used to accumulate positively charged, lipophilic molecules. rsc.org Consequently, conjugating a fluorescent indicator to a lipophilic cation, such as the triphenylphosphonium (TPP⁺) ion, is a common and effective strategy for mitochondrial targeting. mdpi.comrsc.org
Lysosomes: These organelles are characterized by an acidic internal pH (4.5-5.0). nih.gov Weakly basic amines, such as morpholine, can be appended to a probe. researchgate.net These moieties are neutral at physiological pH, allowing them to cross membranes, but become protonated and trapped within the acidic environment of the lysosome. rsc.orgresearchgate.net
Endoplasmic Reticulum (ER) and Golgi Apparatus: Targeting these organelles can be achieved by conjugating probes to molecules with specific affinities for their components, such as sulfonamide groups for the ER. researchgate.net For the Golgi, specific structural motifs can be designed that show preferential localization, as demonstrated by probes that achieve high correlation coefficients with Golgi markers. nih.gov
Integration with Emerging Imaging Technologies
The full potential of next-generation indicators can only be realized when paired with advanced imaging techniques. Super-resolution microscopy (SRM), which bypasses the diffraction limit of conventional light microscopy, allows for visualization of cellular structures at the nanoscale. rsc.orgbiotium.com
Developing probes compatible with techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy is a major goal. biotium.com This requires fluorophores with specific photophysical properties, such as the ability to photoswitch between bright and dark states. biotium.com Metal complexes and nanoparticles are being explored as SRM probes due to their exceptional photostability and tunable luminescence, which can overcome the photobleaching limitations of many organic dyes. rsc.orgresearchgate.net
Furthermore, photoacoustic imaging (PAI) is an emerging modality that offers deep tissue imaging capabilities. nih.gov The development of "acoustogenic" dyes, which show a high photoacoustic turn-on upon binding to a target (such as a HaloTag protein), is paving the way for functional deep-tissue imaging of ion dynamics. nih.gov The integration of these advanced probes and imaging technologies promises to provide unprecedented spatial and temporal resolution for studying the complex roles of divalent cations in living systems. nih.gov
Super-Resolution Microscopy Applications
Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, offering nanoscale resolution of subcellular structures. The application of traditional ratiometric indicators like Mag-indo-1/AM in this field is not yet established and presents significant challenges. Techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) typically rely on fluorescent probes with specific photophysical properties, such as the ability to be switched between fluorescent and dark states, which are not characteristic of Mag-indo-1. photonics.com
The development of fluorescent probes suitable for super-resolution is an active and distinct area of research. nih.gov For instance, specialized ratiometric biosensors have been engineered specifically for STED and Structured-Illumination Microscopy (SIM) to investigate processes in organelles that are smaller than the diffraction limit, such as endosomes. nih.govacs.orgresearchgate.net These efforts highlight the need for bespoke probe design to meet the demanding requirements of super-resolution imaging. acs.org While this compound is effective for conventional microscopy, its direct application in mainstream super-resolution modalities remains a prospective challenge, pending modifications to the dye's molecular structure or the development of novel imaging approaches.
Advancements in Quantitative Ratiometric Imaging Techniques (e.g., SEER)
A significant advancement in the application of Mag-indo-1 is the development of the Shifted Excitation and Emission Ratioing (SEER) technique. nih.gov This method enhances quantitative ratiometric imaging by making better use of the fluorescence properties of dual-spectral-shift dyes like Mag-indo-1 and its relative, Indo-1. nih.govnih.govnih.gov Unlike conventional ratioing, which typically monitors the emission shift at a single excitation wavelength, SEER exploits the shifts in both the excitation and emission spectra that occur when the dye binds to its target ion. nih.govnih.gov
The SEER methodology involves the simultaneous shifting of both excitation and emission wavelengths, which results in a substantial increase in measurement sensitivity. nih.govnih.gov This enhanced sensitivity makes it possible to quantitatively image ion concentrations inside specific organelles, such as the sarcoplasmic reticulum (SR) in skeletal muscle, with high spatial and millisecond temporal resolution suitable for confocal microscopy. nih.govnih.gov
For Mag-indo-1, the SEER technique yields a key parameter, γ (the ratio of fluorescence of the free and cation-bound forms of the dye), that is three times greater than in conventional ratioing. nih.gov This increases the half-signal concentration, making the probe suitable for measuring the high, near-millimolar calcium concentrations found within cellular stores. nih.govnih.gov The SEER technique was successfully implemented with Mag-indo-1 to produce the first quantitative confocal images of free [Ca2+] inside the SR of frog skeletal muscle. nih.govnih.gov Furthermore, SEER provides a cation-independent measure of the dye concentration, adding another layer of accuracy to the measurements. nih.gov
| Parameter | Conventional Ratiometric Imaging | Shifted Excitation and Emission Ratioing (SEER) |
|---|---|---|
| Principle | Measures emission intensity ratio at two wavelengths using a single excitation wavelength. thermofisher.com | Simultaneously shifts excitation and emission wavelengths to exploit both spectral shifts upon ion binding. nih.gov |
| Spectral Shifts Exploited | Primarily emission shift. thermofisher.com | Both excitation and emission shifts. nih.gov |
| Sensitivity | Standard. | Substantially increased, allowing for imaging within organelles. nih.govnih.gov |
| Key Advantage for Mag-indo-1 | Provides basic ratiometric correction for dye concentration and path length. thermofisher.com | Results in a 3-fold greater γ parameter, optimizing it for high cation concentrations (e.g., in the SR). nih.gov |
| Spatial/Temporal Resolution | Dependent on microscopy setup (e.g., confocal). | High spatial and millisecond temporal resolution with confocal microscopy. nih.gov |
Q & A
Q. How does Mag-indo-1/AM’s dual affinity for Ca²⁺ and Mg²⁺ influence experimental design in intracellular ion measurement?
this compound, initially designed for Mg²⁺ detection, exhibits higher Ca²⁺ affinity, making it suitable for measuring cytosolic Ca²⁺ levels in the 1–100 µM range . To minimize Mg²⁺ interference, researchers should:
- Use ion-specific buffers (e.g., EGTA for Ca²⁺) to isolate signals.
- Validate measurements with complementary techniques (e.g., electrophysiology or alternative Ca²⁺ indicators like Fura-2).
- Perform calibration curves in controlled ionic environments to distinguish Ca²⁺/Mg²⁺ contributions .
Q. What methodological steps ensure accurate loading of this compound in live-cell imaging?
- Optimize loading concentration (typically 2–10 µM) to avoid compartmentalization or cytotoxicity.
- Use pluronic acid (e.g., F-127) to enhance AM ester solubility.
- Validate loading efficiency via fluorescence microscopy and compare with negative controls (unloaded cells) .
- Account for esterase activity variability by standardizing incubation times (30–60 minutes at 37°C) across replicates .
Q. How can researchers determine the optimal excitation/emission parameters for this compound in confocal microscopy?
- Use UV excitation (340–390 nm) with emission filters centered at 410–490 nm.
- Avoid photobleaching by limiting exposure time and using low-intensity illumination.
- Validate settings with Ca²⁺-free and Ca²⁺-saturated controls to establish dynamic range .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound data when studying oscillatory Ca²⁺ signals (e.g., hormone-induced oscillations)?
- Employ ratiometric analysis (e.g., 340/380 nm excitation ratio) to distinguish genuine Ca²⁺ fluctuations from artifacts.
- Combine this compound with genetically encoded Ca²⁺ indicators (e.g., GCaMP) for cross-validation.
- Analyze temporal resolution limitations: Mag-indo-1’s slower dissociation kinetics may underreport rapid transients compared to low-affinity probes .
Q. How can experimental designs mitigate interference from intracellular organelles when using this compound?
- Use compartment-specific markers (e.g., MitoTracker for mitochondria) to identify subcellular localization of the dye.
- Apply pharmacological inhibitors (e.g., thapsigargin to deplete ER Ca²⁺) to isolate cytosolic signals.
- Quantify leakage into organelles via fractionation assays or confocal colocalization studies .
Q. What statistical approaches are recommended for analyzing this compound-derived Ca²⁺ datasets with high variability?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Apply error propagation models to account for uncertainties in calibration curves.
- Implement mixed-effects models to handle repeated measurements in time-series data .
Q. How does this compound compare to other UV-excitable Ca²⁺ indicators (e.g., Fura-2) in high-throughput screening?
- Advantages : Broader dynamic range (1–100 µM vs. Fura-2’s 0.1–1 µM) suits high-Ca²⁺ environments (e.g., ER or mitochondrial matrix).
- Limitations : Lower quantum yield requires higher dye concentrations, increasing background noise.
- Validation : Cross-correlate results with Fura-2 in parallel experiments to confirm consistency .
Methodological Best Practices
- Calibration : Generate in situ calibration curves using ionophores (e.g., ionomycin) and buffers of known Ca²⁺/Mg²⁺ concentrations .
- Ethical Compliance : Adhere to institutional guidelines for cell line use and data reproducibility, as outlined in FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Reporting : Include raw fluorescence values, calibration parameters, and processing scripts in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
